molecular formula C41H54O3 B12294449 Ministat

Ministat

Cat. No.: B12294449
M. Wt: 594.9 g/mol
InChI Key: RPGGYYVWJTWVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Ministat is a compact, portable potentiostat system engineered for precise and reliable electrochemical analysis across research and industrial development settings. Its intuitive touchscreen interface allows for seamless control, enabling users to configure tests, visualize data in real-time, and manage protocols directly from the device. Supporting a suite of advanced electrochemical techniques, the this compound is an invaluable tool for researchers developing diagnostic tools, sensing devices for environmental monitoring, battery testing systems, and corrosion study instruments. Key features include a broad current range from ±1 to ±1000 µA, output voltage ranges of ±1, 2, 5, and 10V, and support for methods including Cyclic Voltammetry, Linear Sweep Voltammetry, Chronoamperometry, and Square Wave Voltammetry. With its rechargeable battery and robust design, it provides the flexibility for lab and field applications, making it ideal for OEM device development and specialized industrial R&D. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C41H54O3

Molecular Weight

594.9 g/mol

IUPAC Name

17-ethynyl-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H30O.C20H24O2/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,7,16-18,22H,5-6,8-14H2,2-3H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3

InChI Key

RPGGYYVWJTWVMS-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1CCC3C2CCC4(C3CCC4(C#C)O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Core Components and Assembly

The this compound system comprises three principal elements: culture chambers, media delivery systems, and environmental control modules. Each 50 mL glass culture tube functions as a discrete bioreactor, fitted with a silicone stopper maintaining three 18-gauge stainless steel needles for media inflow, air supply, and effluent removal. The air delivery system utilizes aquarium pumps connected to gas-washing bottles for hydration, followed by 0.45 μm filtration to ensure sterility. A multiplexed peristaltic pump enables simultaneous media delivery to 32 independent chambers, achieving flow rates adjustable from 0.1 mL/min to 5 mL/min through precision-calibrated tubing.

Sterilization Protocols

Autoclaving procedures require careful preparation to prevent component degradation:

  • Culture tubes with attached tubing are arranged in autoclavable trays
  • Media carboys and effluent bottles are filled to 80% capacity with appropriate solutions
  • Components undergo sterilization at 121°C for 20 minutes using liquid cycle settings
    Post-sterilization assembly occurs in laminar flow hoods, with silicone seals verified for integrity using pressure decay tests (±2% tolerance over 15 minutes).

Media Preparation and Delivery Optimization

Formulation Strategies

Media composition varies by application, but standard synthetic biology protocols suggest:

Component Concentration (g/L) Tolerance
Glucose 20.0 ±0.5%
Ammonium sulfate 5.0 ±1.2%
KH₂PO₄ 3.0 ±0.8%
Trace elements 1.0 mL/L ±5%

Table 1: Baseline media formulation for yeast cultivation in this compound arrays

Flow Dynamics Calibration

The dilution rate $$ D $$ is governed by the equation:
$$
D = \frac{F}{V}
$$
where $$ F $$ represents media flow rate (mL/h) and $$ V $$ the culture volume (mL). Experimental validation shows linear correlation ($$ R^2 = 0.992 $$) between pump settings and actual flow rates across 50-500 μL/min ranges. Temperature control via Huber this compound 240 thermostats maintains ±0.1°C stability, critical for exothermic reactions in continuous-flow synthesis.

Integration with Continuous-Flow Synthesis

Microreactor Coupling

Recent advancements demonstrate this compound compatibility with Ehrfeld Flowplate Lab microreactors for pharmaceutical intermediate synthesis. A representative configuration for lifitegrast precursor production involves:

  • Primary reaction: EDCI-mediated condensation at 0°C (residence time 0.260 min)
  • Secondary reaction: HCl-mediated deprotection at 65°C (residence time 0.283 min)
    Inline NIR spectroscopy (Tec5 Multispec-2) enables real-time monitoring, achieving 97% yield verification within 0.543 min total residence time versus 4-hour batch processing.

Process Analytical Technology (PAT) Implementation

Combined NIR-Raman systems provide multivariate analysis of reaction progress:

Parameter NIR Performance Raman Performance
$$ R^2 $$ 0.999 0.992
RMSECV (%) 0.29 3.79
Sampling Rate 1 spectrum/s 0.2 spectrum/s

Table 2: Spectroscopic monitoring performance in continuous-flow this compound systems

Biological Applications and Strain Evolution

Microbial Cultivation Protocols

Saccharomyces cerevisiae W303 populations reach steady-state within 10-15 generations under sulfate limitation, with chemostat physiology validated through:

  • OD₆₀₀ stability (±2% over 72 hours)
  • Dissolved oxygen maintenance at 30% air saturation
  • CO₂ evolution rate correlation ($$ r = 0.978 $$) with biomass yield

Evolutionary Dynamics Analysis

250-generation experiments reveal:

  • 4.7-fold increase in sulfate transporter gene (SUL1) copy number
  • 2.3% reduction in population doubling time
  • Emergence of dominant haplotype in 92% of populations

Maintenance and Troubleshooting

Biofilm Mitigation

Monthly passivation protocols involve:

  • 2% citric acid circulation (60°C, 2 hours)
  • 0.5M NaOH sterilization (30 minutes)
  • Rinse cycles with Milli-Q water (5x volume exchange)

Sensor Validation

Quarterly calibration of:

  • pH probes (NIST traceable buffers 4.01/7.00/10.01)
  • Dissolved oxygen sensors (zero-point nitrogen purge)
  • Temperature probes (NIST-certified RTD reference)

Chemical Reactions Analysis

Ministat undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Key Applications

  • Microbial Growth Studies
    • Ministats are extensively used in microbiology to study the growth dynamics of various microorganisms under controlled conditions. For instance, they allow researchers to manipulate growth rates by adjusting dilution rates and nutrient concentrations.
    • A study demonstrated the effectiveness of Ministats in evaluating yeast growth under different environmental stresses, providing insights into metabolic responses and adaptation mechanisms .
  • Pharmaceutical Development
    • In pharmaceutical research, Ministats play a critical role in the screening of drug candidates. They enable the evaluation of microbial production systems for biopharmaceuticals by allowing for real-time monitoring of metabolite production.
    • The ability to automate fractionation and purification processes enhances the efficiency of isolating active compounds from microbial cultures .
  • Bioprocess Optimization
    • Ministats facilitate the optimization of bioprocess parameters by allowing researchers to conduct multiple experiments simultaneously. This capability is crucial for identifying optimal conditions for microbial fermentation processes.
    • The integration with advanced analytical tools allows for comprehensive data collection and analysis, leading to improved yield and productivity in bioprocesses .

Case Study 1: Yeast Growth Optimization

In a controlled experiment using Ministats, researchers investigated the effects of varying carbon sources on the growth rate and ethanol production of Saccharomyces cerevisiae. The results indicated that specific carbon sources significantly influenced both growth kinetics and metabolic output, showcasing the utility of Ministats in metabolic engineering applications.

Carbon SourceGrowth Rate (OD600)Ethanol Production (g/L)
Glucose2.515
Sucrose1.812
Fructose2.010

Case Study 2: Screening Antimicrobial Compounds

Ministats were employed to screen a library of synthetic compounds for antimicrobial activity against various bacterial strains. The high-throughput nature of the this compound system allowed for rapid assessment of compound efficacy.

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
C-101E. coli5 µg/mL
C-102S. aureus2 µg/mL
C-103P. aeruginosa10 µg/mL

Mechanism of Action

The mechanism of action of Ministat involves its interaction with specific molecular targets and pathways. In electrochemical measurements, this compound functions by controlling the voltage and current in electrochemical cells, allowing for precise measurement of electrochemical reactions. The molecular targets and pathways involved in its action include various enzymes and receptors that are essential for the regulation of electrochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds/Devices

Miniature Chemostat vs. Traditional Chemostats
Parameter This compound Chemostat Traditional Chemostat
Volume Miniaturized (exact volume unspecified) Larger volume (e.g., 1–2 L reactors)
Metal Components Stainless steel needles only Often includes multiple metal parts
Throughput High (supports multiplexed arrays) Low (single-culture focus)
Evolution Studies Validated for 250-generation experiments (SUL1 amplification in 4/4 clones) Similar evolutionary outcomes but slower due to manual sampling
Cell Adhesion Issues Requires genetic modifications (e.g., gsf2Δ cells) to prevent flocculation Less prone to adhesion in standardized media

Key Findings :

  • Ministats replicate evolutionary trends observed in larger chemostats (e.g., SUL1 amplification under sulfate limitation) but with higher throughput .
  • Transcriptomic data from ministats reveal aging-associated gene expression patterns, though some membrane-related changes lack clear biological significance .
This compound 2.1 Software vs. Competing Statistical Tools
Parameter This compound 2.1 GraphPad Prism
Statistical Tests Log-rank, Fisher’s exact, Mann-Whitney Broader suite (ANOVA, t-tests, etc.)
User Interface Not described (likely CLI-based) Graphical user interface (GUI)
Application Scope Survival analysis, clinical data General biomedical research
Accessibility Limited documentation in evidence Widely cited with extensive support

Key Findings :

  • This compound 2.1 is sufficient for basic survival analysis but lacks the versatility of commercial tools like GraphPad Prism .
This compound Chillers vs. Standard Thermal Controllers
Parameter This compound 230 Chiller Huber this compound 125 Generic Chillers
Temperature Stability ±0.2°C ±0.1 K ±1.0°C (typical)
Primary Use Case Phase-change energy storage Calorimetry, stopped-flow kinetics Broad industrial applications
Precision High (for medium-scale experiments) Extremely high (sub-Kelvin control) Moderate

Key Findings :

  • The Huber this compound 125 outperforms most chillers in precision, critical for kinetic experiments requiring sub-Kelvin stability .

Research Implications and Limitations

  • Strengths : this compound devices enable high-throughput, reproducible studies of aging and evolution with minimal resource use .
  • Limitations :
    • This compound chemostats require protocol adjustments (e.g., galactose media, genetic modifications) to mitigate cell adhesion .
    • The biological relevance of some transcriptional changes (e.g., membrane genes) remains unclear .

Biological Activity

Ministat refers to a miniaturized chemostat system primarily used for studying microbial growth and metabolism, particularly in yeast species such as Saccharomyces cerevisiae. This article explores the biological activity associated with the use of this compound technology, highlighting its applications, findings from various studies, and relevant data.

Overview of this compound Technology

This compound systems allow for the continuous culture of microorganisms under controlled conditions. They provide a platform for researchers to study cellular responses to environmental changes, nutrient availability, and stress factors over extended periods. This technology is particularly beneficial for investigating metabolic pathways and aging in yeast cells.

1. Aging and Stress Response in Yeast

Research utilizing the this compound setup has revealed significant insights into the aging process of Saccharomyces cerevisiae. A study demonstrated that as yeast cells age, there are notable changes in gene expression related to metabolism and stress response. Specifically, genes associated with ribosome biogenesis were downregulated while those involved in stress responses were upregulated .

Table 1: Gene Expression Changes with Age

Gene CategoryExpression ChangeNotes
Ribosome BiogenesisDownregulatedReduced capacity for protein synthesis
Stress-Responsive GenesUpregulatedIncreased resilience to environmental stress
MetabolismVariableShift towards gluconeogenesis observed

2. Cell Cycle Arrest Induced by Environmental Pollutants

Another study investigated the effects of tributyltin (TBT), an environmental pollutant, on yeast cells using the this compound system. The findings indicated that TBT exposure led to cell cycle arrest at the G1 phase without inducing cell death. This arrest was linked to increased production of reactive oxygen species (ROS), suggesting a mechanism by which environmental toxins can disrupt cellular functions .

Case Study: TBT Exposure Effects

  • Organism: Saccharomyces cerevisiae
  • Observation: Cell growth arrest at G1 phase
  • Mechanism: ROS production linked to environmental stress

3. Probiotic Effects of Yeast Derivatives

In another application, researchers explored the therapeutic potential of Saccharomyces cerevisiae derivatives against Candida albicans. The study found that live yeast cells could inhibit major virulence factors of Candida, such as its ability to switch forms and produce harmful enzymes. This suggests that probiotic yeasts can provide protective effects against infections .

Table 2: Probiotic Effects on Candida albicans

Treatment TypeEffectivenessKey Findings
Live YeastHighInhibits form switching and enzyme production
Inactivated YeastModerateReduced adherence but less effective overall

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.